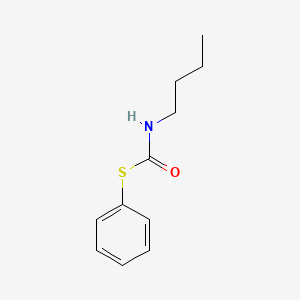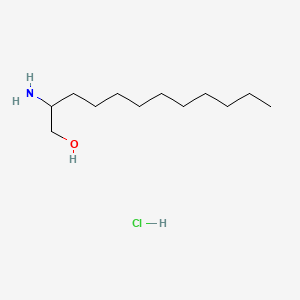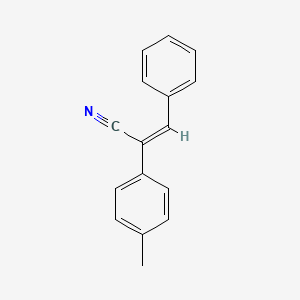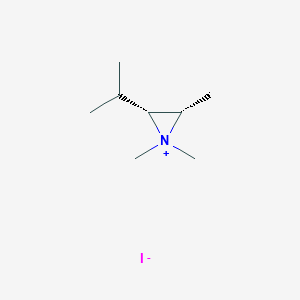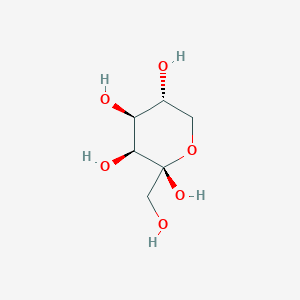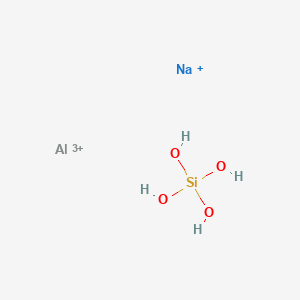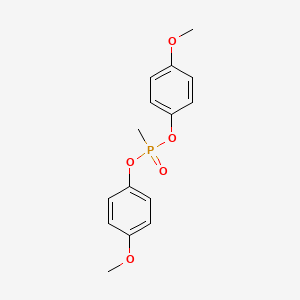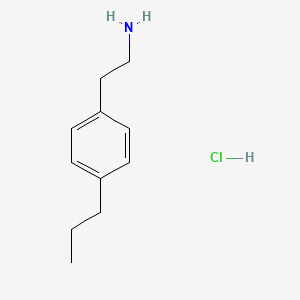![molecular formula C10H12N4O3 B12655087 3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime CAS No. 62454-83-5](/img/structure/B12655087.png)
3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime is an organic compound with the molecular formula C10H12N4O3 and a molecular weight of 236.23 g/mol It is known for its unique structure, which includes a nitrophenyl group, a hydrazone linkage, and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime typically involves the reaction of p-nitrophenylhydrazine with diacetyl monoxime. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Amino derivatives are commonly formed.
Substitution: Various substituted phenylhydrazones can be obtained depending on the nucleophile used.
Scientific Research Applications
3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydrazone and oxime groups can form stable complexes with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-[(P-Nitrophenyl)hydrazono]butan-2-one: Lacks the oxime group but has similar reactivity.
4-Nitrophenylhydrazone: Contains a similar hydrazone linkage but differs in the substituents on the phenyl ring.
Diacetyl monoxime: Shares the oxime functional group but lacks the nitrophenyl and hydrazone components.
Uniqueness
The presence of the nitrophenyl group enhances its electron-withdrawing properties, while the hydrazone and oxime groups provide versatility in chemical reactions and interactions with biological molecules .
Properties
CAS No. |
62454-83-5 |
|---|---|
Molecular Formula |
C10H12N4O3 |
Molecular Weight |
236.23 g/mol |
IUPAC Name |
(NZ)-N-[(3E)-3-[(4-nitrophenyl)hydrazinylidene]butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C10H12N4O3/c1-7(8(2)13-15)11-12-9-3-5-10(6-4-9)14(16)17/h3-6,12,15H,1-2H3/b11-7+,13-8- |
InChI Key |
FOJBDPWRVOUZOL-NVGJIZNYSA-N |
Isomeric SMILES |
C/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/C(=N\O)/C |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C(=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


